molecular formula C20H17FN4O4S B5743873 4-[3-[(E)-N'-[(E)-1-(4-fluorophenyl)ethylideneamino]carbamimidoyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoic acid

4-[3-[(E)-N'-[(E)-1-(4-fluorophenyl)ethylideneamino]carbamimidoyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoic acid

Cat. No.: B5743873
M. Wt: 428.4 g/mol
InChI Key: SFLCWIISXMJGPX-FOKLQQMPSA-N
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Description

4-[3-[(E)-N’-[(E)-1-(4-fluorophenyl)ethylideneamino]carbamimidoyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoic acid is a complex organic compound that features a variety of functional groups, including a fluorophenyl group, a carbamimidoyl group, and a benzoic acid moiety

Properties

IUPAC Name

4-[3-[(E)-N'-[(E)-1-(4-fluorophenyl)ethylideneamino]carbamimidoyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O4S/c1-11(12-2-6-14(21)7-3-12)23-24-20(22)30-16-10-17(26)25(18(16)27)15-8-4-13(5-9-15)19(28)29/h2-9,16H,10H2,1H3,(H2,22,24)(H,28,29)/b23-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLCWIISXMJGPX-FOKLQQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN=C(N)SC1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\N=C(/N)\SC1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O)/C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-[(E)-N’-[(E)-1-(4-fluorophenyl)ethylideneamino]carbamimidoyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoic acid typically involves multi-step organic synthesis. The key steps include:

    Formation of the fluorophenyl ethylideneamino intermediate: This is achieved by reacting 4-fluorobenzaldehyde with ethylamine under acidic conditions.

    Synthesis of the carbamimidoyl intermediate: The fluorophenyl ethylideneamino intermediate is then reacted with thiourea to form the carbamimidoyl derivative.

    Cyclization to form the dioxopyrrolidinyl intermediate: The carbamimidoyl intermediate undergoes cyclization with maleic anhydride to form the dioxopyrrolidinyl ring.

    Final coupling with benzoic acid: The dioxopyrrolidinyl intermediate is then coupled with benzoic acid under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxopyrrolidinyl ring.

    Reduction: Reduction reactions can occur at the carbamimidoyl group, converting it to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.

    Reduction: Amino derivatives from the reduction of the carbamimidoyl group.

    Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

Scientific Research Applications

4-[3-[(E)-N’-[(E)-1-(4-fluorophenyl)ethylideneamino]carbamimidoyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer or inflammatory diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the carbamimidoyl group can form hydrogen bonds with target proteins. The dioxopyrrolidinyl ring may also contribute to the compound’s overall stability and bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-[(E)-N’-[(E)-1-(4-chlorophenyl)ethylideneamino]carbamimidoyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoic acid
  • 4-[3-[(E)-N’-[(E)-1-(4-bromophenyl)ethylideneamino]carbamimidoyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoic acid

Uniqueness

The presence of the fluorophenyl group in 4-[3-[(E)-N’-[(E)-1-(4-fluorophenyl)ethylideneamino]carbamimidoyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoic acid imparts unique electronic properties that can enhance its binding affinity and specificity for certain molecular targets. This makes it distinct from its chlorinated or brominated analogs, which may have different reactivity and biological activity profiles.

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